Cnidicin

Description

Overview of Coumarins and their Biomedical Significance

Coumarins, characterized by a 2H-1-benzopyran-2-one core structure, represent a significant class of naturally occurring phenolic compounds widely distributed in the plant kingdom, particularly in families like Umbelliferae and Rutaceae, as well as in some fungi and microorganisms. researchgate.netnih.gov The coumarin (B35378) scaffold is considered a privileged structure in medicinal chemistry due to its structural simplicity and diverse array of biological activities. jopir.infrontiersin.org

The biomedical significance of coumarins is extensive, encompassing a broad spectrum of pharmacological properties. These include anti-inflammatory, anticoagulant, antimicrobial, antiviral, antioxidant, anticancer, and neuroprotective effects. researchgate.netjopir.infrontiersin.orgdergipark.org.tr Their unique chemical structure, involving a conjugated system, contributes to properties like excellent charge and electron transport, which are relevant to their antioxidant activity, a subject of intense study for decades. researchgate.net The versatility of the coumarin nucleus allows for strategic modifications at multiple positions, leading to the development of synthetic derivatives with potentially enhanced pharmacological profiles and reduced toxicity. jopir.in

Several coumarin derivatives have been approved for clinical use, such as anticoagulant drugs like warfarin, acenocoumarol, dicoumarol, and phenprocoumon. frontiersin.org Other examples include trioxsalen (B1683662) used for treating vitiligo and esculin (B1671248) used in combination therapies for hemorrhoids. frontiersin.org The ongoing research into coumarins highlights their continued importance as a source of potential therapeutic agents for various health challenges, including cancer, neurodegenerative diseases, and infectious diseases. jopir.infrontiersin.orgmdpi.com

Historical Context of Cnidicin Research

This compound is a coumarin derivative that has been a subject of academic research, primarily focusing on its isolation from natural sources and the investigation of its biological activities. Early research efforts aimed at identifying the active principles responsible for the therapeutic effects of plants traditionally used in medicine. This compound has been isolated from the root extract of plants belonging to the Umbelliferae family, such as Angelica koreana and Angelica dahurica. biocrick.comchemfaces.comthieme-connect.com

The isolation of this compound, often alongside other related coumarins like isoimperatorin, imperatorin, oxypeucedanin (B192039), byakangelicol, and oxypeucedanin hydrate, has typically involved bioassay-guided fractionation of plant extracts. biocrick.comchemfaces.com This approach allows researchers to isolate and identify the specific compounds responsible for observed biological effects. Studies dating back to the early 2000s have reported on the isolation of this compound and the investigation of its in vitro activities. biocrick.comchemfaces.comthieme-connect.com

Significance of this compound as a Natural Product in Drug Discovery

Natural products have historically played a crucial role in drug discovery, serving as a rich source of structurally diverse and biologically active compounds. researchgate.netmdpi.comscirp.orgfrontiersin.org this compound, as a natural coumarin, exemplifies this significance. Its presence in medicinal plants used in traditional medicine has prompted scientific investigation into its potential therapeutic applications. nih.govbiocrick.comchemfaces.comthieme-connect.com

The interest in this compound within drug discovery is driven by its observed biological activities, which align with the broader pharmacological potential of the coumarin class. biocrick.comchemfaces.comthieme-connect.commedchemexpress.com Research findings indicating its effects on cellular processes, such as the inhibition of mast cell degranulation and the suppression of tumor cell proliferation, highlight its potential as a lead compound for the development of new therapeutic agents. biocrick.comchemfaces.comthieme-connect.commedchemexpress.com The unique molecular structures found in natural products like this compound provide valuable scaffolds for synthetic modification and optimization in the search for novel drugs with improved efficacy and specificity. jopir.inscirp.orgfrontiersin.org The ongoing study of this compound contributes to the broader effort of leveraging the chemical diversity of natural products for addressing current and future health challenges. mdpi.comscirp.org

Detailed research findings on this compound's biological activities have been reported in academic literature. For instance, studies have shown that this compound can inhibit the degranulation of mast cells and the generation of nitric oxide (NO) in RAW 264.7 cells. biocrick.comthieme-connect.commedchemexpress.comabmole.com This suggests potential anti-allergic and anti-inflammatory properties. The inhibitory effect on mast cell degranulation, a process involved in allergic responses, has been demonstrated in cultured RBL-2H3 cells, with an reported IC50 value of 25 μM. biocrick.comchemfaces.comthieme-connect.commedchemexpress.com Furthermore, this compound has been shown to inhibit NO production in activated RAW 264.7 cells, with an reported IC50 value of 7.5 μM, and to inhibit the expression of nitric oxide synthase in these cells. biocrick.comchemfaces.comthieme-connect.commedchemexpress.com

Beyond its anti-inflammatory potential, this compound has also exhibited inhibitory effects on the proliferation of various cultured human tumor cell lines in vitro. These include A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nervous system), and HCT-15 (colon) cell lines. biocrick.comchemfaces.com

The following table summarizes some of the reported in vitro biological activities of this compound:

| Activity | Cell Line | Reported IC50 Value | Reference |

| Inhibition of degranulation | RBL-2H3 mast cells | 25 μM | biocrick.comchemfaces.comthieme-connect.commedchemexpress.com |

| Inhibition of NO generation | RAW 264.7 cells | 7.5 μM | biocrick.comchemfaces.comthieme-connect.commedchemexpress.com |

| Inhibition of proliferation | A549 (lung) | Not specified | biocrick.comchemfaces.com |

| Inhibition of proliferation | SK-OV-3 (ovary) | Not specified | biocrick.comchemfaces.com |

| Inhibition of proliferation | SK-MEL-2 (melanoma) | Not specified | biocrick.comchemfaces.com |

| Inhibition of proliferation | XF498 (CNS) | Not specified | biocrick.comchemfaces.com |

| Inhibition of proliferation | HCT-15 (colon) | Not specified | biocrick.comchemfaces.com |

These findings underscore the potential of this compound as a subject of further investigation in the search for new anti-inflammatory and anti-cancer agents derived from natural sources.

Structure

3D Structure

Properties

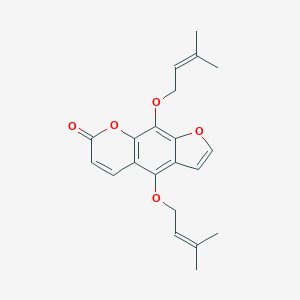

IUPAC Name |

4,9-bis(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)7-10-23-18-15-5-6-17(22)26-20(15)21(25-11-8-14(3)4)19-16(18)9-12-24-19/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMDOAWWVCOEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Sources and Isolation Methodologies of Cnidicin

Natural Occurrence of Cnidicin in Medicinal Plants

This compound is a coumarin (B35378) found in a range of plant species, particularly those belonging to the Apiaceae family.

Angelica koreana as a Primary Source of this compound

The roots of Angelica koreana (Umbelliferae) have been identified as a source of this compound. This compound, along with other related coumarins, has been isolated from the root extract of this plant. nih.govcaltagmedsystems.co.ukthieme-connect.commedchemexpress.com

Angelica dahurica as a Source of this compound

Angelica dahurica (Umbelliferae) is another plant species from which this compound has been isolated. The roots of Angelica dahurica are reported to contain this compound. chemfaces.comdntb.gov.uadntb.gov.ua Bioassay-guided fractionation of the root extract of Angelica dahurica has led to the isolation of this compound among other furanocoumarins. chemfaces.com

Other Plant Genera and Families Reported to Contain Coumarins Related to this compound (e.g., Umbelliferae, Rutaceae, Compositae)

Coumarins, the class of compounds to which this compound belongs, are widely distributed in higher plants. They are particularly prevalent in the Apiaceae (Umbelliferae) and Rutaceae families. scispace.comresearchgate.net Some genera within Umbelliferae known to contain coumarins include Angelica, Cnidium, Heracleum, and Peucedanum. scispace.comnih.gov The Rutaceae family also contains various coumarins, with Citrus species being notable examples. nih.govbiorxiv.org While this compound itself is specifically linked to Angelica species, related coumarins are found across these families. For instance, cnidilin, a related coumarin, has been detected in Heracleum dissectum (Apiaceae) and reported in Peucedanum japonicum and Glehnia littoralis. nih.govnih.gov Coumarins can also be found in other families such as Compositae and Leguminosae. scispace.comresearchgate.net

Extraction and Purification Strategies for this compound

The isolation of this compound from plant material involves extraction followed by purification steps. Various techniques are employed to obtain the compound in a purified form.

Bioassay-Guided Fractionation Techniques for this compound Isolation

Bioassay-guided fractionation is a strategy used to isolate active compounds from natural sources. This process involves the step-by-step separation of extracted components, with each fraction being tested for a specific biological activity. researchgate.netescholarship.orgmdpi.com This allows researchers to track the compound(s) responsible for the observed activity and focus the isolation efforts on the active fractions. Bioassay-guided fractionation has been utilized in the isolation of this compound from Angelica dahurica root extract, where fractions were assessed for antiproliferative properties. chemfaces.comcore.ac.uk Similarly, this compound was isolated from Angelica koreana root extract as an active principle in studies investigating inhibitory effects. nih.gov

Chromatographic Separation Methods in this compound Purification

Chromatographic methods are essential for the purification of this compound from crude plant extracts or enriched fractions obtained through techniques like bioassay-guided fractionation. Various chromatographic techniques can be employed for the separation of coumarins, including this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of oxygen heterocyclic compounds like coumarins. nih.govnih.gov Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also been used for the analysis of coumarins, including this compound, offering advantages such as faster analysis times and lower solvent consumption. nih.govshimadzu.com Other methods mentioned in the context of coumarin extraction and purification from related plants include solvent extraction using various organic solvents like chloroform, dichloromethane, ethyl acetate, and methanol. chemfaces.comnih.gove-lactancia.org Macroporous resin chromatography has also been mentioned in the context of preparing high purity coumains. google.com

Biological Activities and Pharmacological Effects of Cnidicin

Anti-inflammatory Activities of Cnidicin

This compound has demonstrated notable anti-inflammatory effects in various in vitro models. Its activity is primarily linked to the modulation of key inflammatory mediators and enzymes.

Inhibition of Nitric Oxide (NO) Production by this compound in Macrophages (e.g., RAW 264.7 cells)

Nitric oxide (NO) is a crucial signaling molecule involved in inflammatory processes, and its overproduction by inducible nitric oxide synthase (iNOS) in macrophages contributes to inflammatory pathology ijpsonline.com. Studies have shown that this compound effectively inhibits the generation of nitric oxide in activated macrophage cell lines, such as RAW 264.7 cells chemfaces.comthieme-connect.comnih.govmedchemexpress.comriss.krthieme-connect.commedchemexpress.com. This inhibitory effect is dose-dependent thieme-connect.comthieme-connect.com.

Research has determined the half-maximal inhibitory concentration (IC50) of this compound for NO production in activated RAW 264.7 cells.

| Compound | Cell Line | Activity Inhibited | IC50 Value | Reference |

| This compound | RAW 264.7 | NO Production | 7.5 µM | chemfaces.comthieme-connect.comnih.govmedchemexpress.comriss.krthieme-connect.com |

This data highlights this compound's potency in suppressing NO release from macrophages, a key event in the inflammatory cascade.

Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression by this compound

The inhibition of NO production by this compound is closely associated with its effect on the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation ijpsonline.com. Studies have confirmed that this compound inhibits the expression of nitric oxide synthase in RAW 264.7 cells chemfaces.comthieme-connect.comnih.govriss.krijpsonline.comthieme-connect.com. This modulation of iNOS expression is a significant mechanism by which this compound exerts its anti-inflammatory effects chemfaces.comthieme-connect.comnih.govriss.krijpsonline.comthieme-connect.com.

Broader Anti-inflammatory Mechanisms of this compound

Beyond the specific inhibition of NO production and iNOS expression, this compound, as a coumarin (B35378) derivative, is part of a class of compounds known for their diverse anti-inflammatory properties chemfaces.commedchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.comtandfonline.combiosynth.commedicaljournalssweden.se. While specific detailed broader mechanisms for this compound are subject to ongoing research biosynth.com, the inhibition of iNOS and subsequent reduction in NO are established key mechanisms ijpsonline.com. Other coumarins and anti-inflammatory agents have been shown to act through pathways such as the downregulation of NF-κB activation, which is a central regulator of inflammatory gene expression, including those for iNOS and pro-inflammatory cytokines medchemexpress.comnih.govnih.gov.

Anti-allergic Activities of this compound

This compound has also demonstrated significant anti-allergic activities, primarily through its effects on mast cells, which play a central role in allergic reactions by releasing mediators like histamine (B1213489) and beta-hexosaminidase upon activation thieme-connect.comtandfonline.com.

Inhibition of Mast Cell Degranulation by this compound (e.g., RBL-2H3 cells)

Mast cell degranulation is a critical step in the allergic response, leading to the release of pre-stored inflammatory mediators. This compound has been found to inhibit the degranulation process in cultured mast cells, such as the RBL-2H3 cell line chemfaces.comthieme-connect.comnih.govmedchemexpress.comriss.krthieme-connect.comresearchgate.nettandfonline.commedchemexpress.com. This inhibitory effect is dose-dependent thieme-connect.comthieme-connect.com. This action suggests an anti-allergic potential for this compound thieme-connect.comresearchgate.net.

Effect of this compound on Beta-Hexosaminidase Release

Beta-hexosaminidase is an enzyme stored in the granules of mast cells and is released along with other mediators like histamine during degranulation. Its release is often used as a marker for mast cell degranulation thieme-connect.com. This compound has been shown to significantly inhibit the release of beta-hexosaminidase from cultured RBL-2H3 cells in a dose-dependent manner chemfaces.comthieme-connect.comnih.govmedchemexpress.comriss.krthieme-connect.comresearchgate.net.

The IC50 value for this compound's inhibition of beta-hexosaminidase release from RBL-2H3 cells has been determined.

| Compound | Cell Line | Activity Inhibited | IC50 Value | Reference |

| This compound | RBL-2H3 | Beta-Hexosaminidase Release | 25 µM | chemfaces.comthieme-connect.comnih.govmedchemexpress.comriss.krthieme-connect.comresearchgate.net |

This inhibitory effect on beta-hexosaminidase release further supports this compound's anti-allergic activity by demonstrating its ability to interfere with the mast cell degranulation process thieme-connect.comresearchgate.net.

Comparative Potency of this compound with Anti-allergic Reference Compounds

Research has indicated that this compound possesses anti-allergic properties. Studies have shown that this compound can inhibit the degranulation of mast cells and the generation of nitric oxide (NO) in RAW 264.7 cells chemfaces.comnih.govmedchemexpress.com. In cultured RBL-2H3 cells, this compound demonstrated a significant dose-dependent inhibition of beta-hexosaminidase release with an IC50 value of 25 μM. It also inhibited nitric oxide production in activated RAW 264.7 cells with an IC50 value of 7.5 μM chemfaces.comnih.govmedchemexpress.com. This inhibitory effect on NO generation is in agreement with its observed inhibition of nitric oxide synthase expression in RAW 264.7 cells chemfaces.comnih.gov. While the provided search results mention comparisons to anti-allergic drugs like sodium cromoglycate and loratadine (B1675096) for other natural products nih.gov, a direct comparative potency analysis of this compound specifically against these reference compounds was not detailed in the snippets. One snippet mentions that the anti-allergic effect of certain compounds was equal to or higher than EGCG nih.gov. Another study on a different plant extract showed comparable anti-allergic activity to dexamethasone (B1670325) in a degranulation assay mdpi.com.

Antiproliferative and Anticancer Activities of this compound

This compound and related coumarins have shown potential antiproliferative and cytotoxic effects against various human tumor cell lines chemfaces.comcore.ac.uktandfonline.com.

Cytotoxicity of this compound against Human Tumor Cell Lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498, HCT-15)

This compound has demonstrated significant inhibition of proliferation in cultured human tumor cells in a dose-dependent manner chemfaces.comtandfonline.com. Specifically, it has shown activity against cell lines such as A549 (non-small cell lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (central nervous system cancer), and HCT-15 (colon cancer) in vitro chemfaces.com. Other furanocoumarins, including isoimperatorin, imperatorin, oxypeucedanin (B192039), byakangelicol, and oxypeucedanin hydrate, also exhibited significant dose-dependent inhibition of cell proliferation, with oxypeucedanin being particularly potent against HCT-15 cells tandfonline.com. While specific IC50 values for this compound against each of these cell lines were mentioned as being exhibited in a study chemfaces.com, the precise numerical values were not provided in the available snippets. However, research on other compounds tested against some of these cell lines provides context for typical cytotoxicity data presentation koreascience.krnih.gove-nps.or.krsemanticscholar.org.

Induction of Apoptosis by this compound in Cancer Cells

The induction of apoptosis is a key mechanism by which many anti-cancer agents exert their effects nih.govfrontiersin.orgnih.gov. While the provided snippets confirm that coumarins, in general, can induce apoptosis in cancer cells researchgate.netfrontiersin.orgnih.gov, and some studies on other compounds detail the induction of apoptosis e-nps.or.krnih.gov, there was no specific information directly detailing the mechanism or extent of apoptosis induction solely by this compound in the search results. However, a study on oxypeucedanin, a related furanocoumarin, mentions the induction of apoptosis in cancer cells medicaljournalssweden.se. Furanocoumarins have been shown to activate multiple signaling pathways leading to apoptosis nih.gov.

Cell Cycle Arrest Mediated by this compound

Cell cycle arrest is another important mechanism for inhibiting cancer cell proliferation nih.govfrontiersin.org. Coumarins have been reported to halt cell cycle progression frontiersin.orgnih.gov. One snippet mentions that this compound has been reported to induce G1 phase cell cycle arrest in HL-60 cells google.com. Other studies on different compounds show induction of cell cycle arrest at various phases, including G1/S, G1/G0, and G2/M semanticscholar.orgnih.govglpbio.com.

Inhibition of Angiogenesis by Coumarins Including this compound

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis nih.gov. Coumarins, as a class of compounds, have demonstrated anti-angiogenic properties researchgate.netfrontiersin.orgnih.gov. They can inhibit factors involved in the migration, proliferation, and differentiation of endothelial cells nih.gov. Mechanisms include the suppression of vascular endothelial growth factor (VEGF) expression and receptor activity researchgate.netnih.gov. While the search results highlight the anti-angiogenic effects of coumarins in general nih.govresearchgate.netfrontiersin.orgglpbio.comnih.gov, specific research detailing the direct inhibition of angiogenesis solely by this compound was not prominently featured in the provided snippets. However, given that this compound is a coumarin, it is plausible that it contributes to the observed anti-angiogenic effects attributed to this class of compounds.

Other Reported Biological Effects and Therapeutic Potential of this compound

Beyond its anti-allergic and antiproliferative activities, this compound, as a coumarin, may share other biological effects attributed to this class of natural products. Coumarins have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, antioxidant, and antithrombotic effects scispace.comnih.gov. They have also been investigated for potential in neuroprotection and as immunomodulators scispace.combenthamscience.com. This compound's ability to inhibit NO generation in RAW 264.7 cells suggests potential anti-inflammatory activity chemfaces.comnih.govmedchemexpress.comdntb.gov.ua. The broad spectrum of biological activities associated with the coumarin class suggests potential therapeutic applications for this compound, although further specific research on this compound itself is needed to fully elucidate its therapeutic potential beyond the areas of anti-allergy and anticancer effects.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10043694 |

| Oxypeucedanin | 4720 |

| Isoimperatorin | 3660 |

| Imperatorin | 10211 |

| Byakangelicol | 101773 |

| Oxypeucedanin hydrate | 10210 |

| Sodium cromoglycate | 2800 |

| Loratadine | 3957 |

| EGCG | 65064 |

| Dexamethasone | 5743 |

| Cnidilin | 821449 |

| Phellopterin | 10212 |

Interactive Data Tables

Based on the data extracted from the search results, here are potential interactive data tables. Note that specific IC50 values for this compound against all listed cancer cell lines were not available in the snippets, but the tables are structured to include such data if it becomes available from further research.

Table 1: Inhibition of Mast Cell Degranulation and NO Production by this compound

| Assay | Cell Line | IC50 (μM) |

| Beta-hexosaminidase release inhibition | RBL-2H3 | 25 chemfaces.commedchemexpress.com |

| Nitric Oxide production inhibition | RAW 264.7 | 7.5 chemfaces.commedchemexpress.com |

Indirect Effects on Metabolic Regulation as a Component of Fermented Food Extracts

This compound has been identified as a component in certain fermented food extracts, and its presence within these complex matrices may contribute indirectly to metabolic regulation nih.gov. Fermented foods contain a diverse range of bioactive compounds and microorganisms that can influence host metabolism nih.govnih.gov.

Fermentation processes can lead to the production of beneficial metabolites, such as short-chain fatty acids (SCFAs), which are known to regulate various metabolic pathways, including cholesterol synthesis and appetite hormones nih.govcnslab.co.uk. Additionally, fermented foods can contain live microorganisms (probiotics) and beneficial bioactive compounds that support a healthy gut environment and influence metabolic health nih.govcnslab.co.uk.

Research on fermented food products has indicated potential benefits in managing metabolic conditions like obesity and hyperlipidemia nih.govscielo.br. For example, fermented wheat germ has shown the ability to reduce serum cholesterol levels and affect enzyme activities related to cholesterol and triglyceride metabolism in hyperlipidemia models, potentially through pathways like AMPK signaling scielo.br. While these studies often examine the effects of the entire fermented matrix, the presence of bioactive compounds like this compound within these foods suggests a potential, albeit indirect, role in the observed metabolic effects nih.gov.

Compound Information

| Compound Name | PubChem CID |

| This compound | 10043694 |

Interactive Data Tables

For instance, antioxidant activity is often quantified using IC50 values in DPPH assays or expressed as Trolox equivalents frontiersin.orgembrapa.br. Metabolic effects in fermented food studies might involve measuring changes in serum lipid levels (cholesterol, triglycerides) or the expression of genes related to metabolic pathways scielo.br.

To illustrate the type of data that would be presented in interactive tables if specific this compound data were available, here are examples based on the search findings for related compounds or extracts:

Example Table 1: Illustrative Antioxidant Activity (based on related research)

| Substance | Assay Method | IC50 ((\mu)g/mL) | Notes |

| Centella asiatica Extract | DPPH | ~8 | Lower IC50 indicates higher activity frontiersin.org |

| Trolox | DPPH | 14.32 ± 1.6 | Standard antioxidant frontiersin.org |

| Ascorbic Acid | DPPH | 6.93 ± 0.76 | Standard antioxidant frontiersin.org |

Example Table 2: Illustrative Metabolic Effects in a Fermented Food Model (based on related research)

| Treatment Group | Serum Cholesterol (mg/dL) | Serum Triglycerides (mg/dL) | Notes |

| High-Fat Diet Control | Value A | Value X | Represents a model of metabolic dysregulation |

| High-Fat Diet + Fermented Wheat Germ | Value B (Lower than A) | Value Y (Lower than X) | Illustrates a potential beneficial effect scielo.br |

Mechanisms of Action and Molecular Pathways of Cnidicin

Cellular and Subcellular Targets of Cnidicin

This compound has been shown to target specific cell types involved in inflammatory and proliferative disorders. These include mast cells and various human tumor cell lines. medchemexpress.comchemfaces.comchemodex.com At the subcellular level, while not extensively detailed in the provided search results, the mechanisms discussed in subsequent sections imply interactions with components within the cytoplasm and potentially the nucleus, given its effects on gene expression and DNA-related enzymes. Subcellular targeting of compounds can be crucial for their therapeutic efficacy, with different organelles serving as specific sites of action for various drugs. nih.gov

Interaction of this compound with Key Signaling Molecules

This compound interacts with several key signaling molecules and pathways, influencing cellular responses related to inflammation, proliferation, and cell death.

Impact on Nitric Oxide Pathways and iNOS Regulation

This compound significantly inhibits the production of nitric oxide (NO) in activated RAW 264.7 cells. medchemexpress.comchemodex.comnih.govthieme-connect.com This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) expression. chemodex.comnih.govthieme-connect.comcaltagmedsystems.co.uk iNOS is a key enzyme responsible for the production of large amounts of NO, which plays a role in inflammatory responses. nih.govnih.govmdpi.com The regulation of iNOS expression primarily occurs at the transcriptional level, but also involves post-transcriptional, translational, and post-translational mechanisms. nih.govnih.gov

The inhibitory effect of this compound on NO production in RAW 264.7 cells has been quantified, with an IC50 value of 7.5 μM. medchemexpress.comnih.govthieme-connect.com

| Cell Type | Effect on NO Production | IC50 (μM) | Associated Mechanism |

|---|---|---|---|

| RAW 264.7 cells | Inhibition | 7.5 | Inhibition of iNOS expression chemodex.comnih.govthieme-connect.comcaltagmedsystems.co.uk |

Effects on Degranulation Pathways in Mast Cells

This compound inhibits the degranulation of mast cells. medchemexpress.comnih.govthieme-connect.commedchemexpress.com Mast cell degranulation is a critical process in allergic and inflammatory responses, leading to the release of mediators like histamine (B1213489) and beta-hexosaminidase. nih.govthieme-connect.com Studies using cultured RBL-2H3 cells have shown that this compound inhibits the release of beta-hexosaminidase in a dose-dependent manner. medchemexpress.comnih.govthieme-connect.com

The potency of this compound in inhibiting beta-hexosaminidase release from RBL-2H3 cells has been reported with an IC50 value of 25 μM. medchemexpress.comnih.govthieme-connect.com

| Cell Type | Effect on Degranulation | Mediator Measured | IC50 (μM) |

|---|---|---|---|

| RBL-2H3 cells | Inhibition | Beta-hexosaminidase | 25 |

Modulation of Cell Proliferation and Apoptotic Pathways (e.g., Caspase Activation, Bcl-2, p53, p21)

This compound exhibits significant inhibition on the proliferation of various cultured human tumor cell lines, including A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nervous system), and HCT-15 (colon). chemfaces.comchemodex.com This antiproliferative effect is dose-dependent. chemfaces.com

While the direct effects of this compound on specific apoptotic molecules like caspases, Bcl-2, p53, and p21 are not explicitly detailed for this compound in the provided results, related studies on other compounds and general apoptotic mechanisms provide context. Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. researchgate.net The p53 protein plays a crucial role in regulating apoptosis by influencing the expression of pro-apoptotic genes like BAX and anti-apoptotic genes like BCL2. researchgate.netmdpi.com The protein p21, a downstream target of p53, can enhance the apoptotic response and inhibit cell cycle progression. researchgate.netmdpi.comhaematologica.org Activation of caspases, a family of proteases, is a central event in the execution phase of apoptosis. researchgate.netmdpi.com Anti-apoptotic proteins like Bcl-2 can prevent apoptosis. researchgate.netmdpi.comnih.gov

Studies on other compounds have shown that modulation of Bcl-2, Bax, p53, and p21 expression, as well as caspase activation, are mechanisms involved in inducing apoptosis in cancer cells. researchgate.netmdpi.comhaematologica.orgnih.govnih.gov Given this compound's antiproliferative and cytotoxic effects on tumor cells, it is plausible that it influences some of these pathways, although specific data for this compound's direct interaction with these molecules were not found in the provided snippets.

Inhibition of Topoisomerase II and Microtubule Disruption

Some compounds have been shown to suppress the action of topoisomerase II and disrupt microtubule functions, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov Topoisomerase II is an essential enzyme involved in DNA replication, transcription, and chromosome segregation. wikipedia.orgbiorxiv.org Inhibitors of topoisomerase II are used as anticancer agents. wikipedia.orgnih.govdrugbank.com Microtubules are key components of the cytoskeleton and are involved in cell division. nih.gov Disruption of microtubule dynamics can also lead to cell cycle arrest and apoptosis. nih.gov

While one search result mentions that "these compounds" (referring to synthesized 1H-benzo[f]chromene-2-carbothioamide derivatives, not explicitly this compound) suppress topoisomerase II and disrupt microtubules, there is no direct evidence in the provided snippets confirming that this compound itself exerts these specific effects. researchgate.net

Suppression of PI3K-AKT and p38 MAPK Pathways

The PI3K-AKT and p38 MAPK signaling pathways are involved in various cellular processes, including cell proliferation, survival, and inflammation. plos.orgmdpi.commdpi.comnih.govnih.gov The PI3K/AKT pathway is often associated with cell survival and proliferation, while the p38 MAPK pathway can play roles in inflammation, stress responses, and apoptosis, depending on the context. plos.orgmdpi.commdpi.comnih.govnih.gov

Suppression of the PI3K-AKT pathway can lead to reduced cell proliferation and increased apoptosis. researchgate.netplos.org Inhibition of p38 MAPK has also been implicated in modulating inflammatory responses and cell fate. plos.orgmdpi.comnih.gov

While the provided search results discuss the roles of PI3K-AKT and p38 MAPK pathways in general cellular processes and in the context of other compounds, there is no direct information explicitly stating that this compound suppresses these specific pathways. plos.orgmdpi.commdpi.comnih.govnih.gov

Network Pharmacology Approaches for Elucidating this compound's Multi-Target Effects

Network pharmacology is a systems-level approach that aims to understand the intricate interactions between drugs, targets, and diseases within biological networks. plos.orgplos.org This methodology is particularly valuable for studying traditional medicines and natural compounds like this compound, which often exhibit multi-component and multi-target characteristics. plos.orgnih.gov By integrating data from various sources, including chemical components, predicted or known targets, and disease pathways, network pharmacology can help to elucidate the holistic therapeutic effects of a compound. plos.orgnih.gov

Studies employing network pharmacology to investigate the constituents of Cnidii Fructus, a source of coumarins including this compound, have aimed to uncover the molecular mechanisms underlying their therapeutic actions, such as anti-tumor effects. nih.gov These studies typically involve identifying the active compounds, predicting their potential targets using databases, and constructing interaction networks (compound-target, target-pathway, and target-disease networks). plos.orgnih.gov Topological analysis of these networks, such as examining node degrees and centralities, can help identify key targets and pathways that are most significantly influenced by the compounds. plos.orgnih.gov

Another application of network pharmacology involves using computational methods to evaluate the therapeutic value of compounds based on their interactions with target genes or proteins. nih.gov This can involve molecular docking analysis to explore the binding interactions between compounds and core targets identified through network analysis. nih.govnih.gov Such integrated approaches provide insights into how a compound like this compound might exert its effects by modulating multiple nodes within complex biological networks. nih.gov

While specific detailed data tables solely focused on this compound's network pharmacology analysis were not extensively found in the search results, the methodology applied to related coumarins and Cnidii Fructus extracts provides a framework for understanding how this compound's multi-target effects would be investigated using these approaches. The process involves:

Compound Identification: Identifying this compound as an active component. medchemexpress.comuni.lu

Target Prediction/Identification: Utilizing databases and computational tools to predict potential protein targets that this compound may interact with.

Network Construction: Building networks illustrating the relationships between this compound, its predicted targets, and relevant biological pathways and diseases.

Network Analysis: Applying algorithms to analyze the network topology and identify key targets, pathways, and modules potentially modulated by this compound.

Pathway Enrichment Analysis: Determining the biological pathways significantly enriched by the predicted targets.

Molecular Docking (Optional but common): Investigating the binding affinity and interaction modes of this compound with key identified targets at a molecular level.

Structure Activity Relationship Sar Studies of Cnidicin and Its Analogues

Identification of Structural Moieties Critical for Biological Activity

While specific detailed studies focusing solely on Cnidicin's critical moieties are limited in the provided search results, research on related coumarins and other compound classes provides insights into structural features often important for anti-inflammatory and antiproliferative activities. For coumarins in general, structural variety and specific substitutions are known to be responsible for diverse pharmacological activities, including anti-inflammatory and anticancer properties. researchgate.net

Studies on other compound series, such as anilinopyrimidines and phenolic acid derivatives, highlight the importance of specific functional groups and substitution patterns for activity. For instance, in anilinopyrimidines, the scaffold and specific substitutions are crucial for potent antiproliferative effects. nih.gov For phenolic acid derivatives, the number of hydroxyl ring substituents and the length of the alkyl chain in ester moieties significantly impact antiproliferative and cytotoxic activity. uc.pt

This compound itself is a furanocoumarin, characterized by a furan (B31954) ring fused to a coumarin (B35378) core, with prenyl ether substitutions at positions 4 and 9. uni.lunih.gov The presence and position of these prenyl groups are likely contributors to its observed biological activities, as prenylation is a common modification in natural products that can influence lipophilicity and interactions with biological targets.

Impact of Substitutions on Pharmacological Effects

Substitutions on the core structure of this compound and its analogues can significantly alter their pharmacological effects.

SAR Related to Anti-inflammatory Activities

This compound has demonstrated anti-inflammatory activity by inhibiting the degranulation of mast cells and the production of nitric oxide (NO) in RAW 264.7 cells. chemodex.commedchemexpress.commedchemexpress.com This inhibition of NO generation is linked to the suppression of inducible nitric oxide synthase (iNOS) expression. chemodex.com

Studies on novel furochromenes, which share a similar structural framework with this compound, have explored the impact of different substitutions on anti-inflammatory activity, particularly the inhibition of mast cell degranulation and leukotriene B4 (LTB4) production. researchgate.net For these analogues, substitutions at specific positions in the coumarin ring, such as isopropyl or methyl-chloro substitutions, showed significant inhibitory activity. researchgate.net This suggests that the nature and position of substituents on the coumarin and furan rings of this compound analogues are critical determinants of their anti-inflammatory potency.

SAR Related to Antiproliferative Effects

This compound has also shown antiproliferative and cytotoxic activity against various human tumor cell lines, including lung, ovarian, melanoma, central nervous system, and colon cancer cells. chemodex.com

Research on 1H-benzo[f]chromene-2-carbothioamide derivatives, which contain a chromene nucleus, has indicated that substitution on the phenyl ring and the presence of a bromine atom at the 8-position can increase their activity against different cell lines. researchgate.net Specifically, a study comparing a 9-acetoxy substituted compound (compound 2a) with a 9-hydroxy substituted analogue (compound 2b) found that the 9-acetoxy derivative was more potent against certain cancer cell lines (HCT-116, HepG-2, and A549). researchgate.net This highlights the sensitivity of antiproliferative activity to modifications on the chromene scaffold.

SAR studies on other compound classes, such as trioxatriangulene derivatives and 2-morpholinobenzoic acid scaffolds, also emphasize the importance of side chains and substitution patterns for antiproliferative activity against different cancer cell lines. rsc.orgrsc.org

Computational Approaches in this compound SAR (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, Density Functional Theory (DFT) Studies)

Computational methods play a significant role in understanding the SAR of this compound and its analogues, providing insights into their molecular properties and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate structural descriptors of compounds with their biological activities. While no specific QSAR studies solely focused on this compound were found in the provided results, QSAR approaches have been applied to other compound series to identify structural features responsible for activity, such as hydrophobic features, aromatic rings, and hydrogen bond interactions. researchgate.net QSAR models can help in the rational design of new analogues with improved activity. acs.org

Molecular docking is a computational technique used to predict the binding affinity and interaction modes of small molecules with biological targets, such as proteins. Molecular docking analysis has been employed in studies involving compounds structurally related to this compound or evaluated for similar activities. For example, molecular docking has been used to study the interaction of bioactive ligands with proteins like DNA methyltransferase1 and caspase-3 (CASP-3) and superoxide (B77818) dismutase (SOD). researchgate.netnih.gov These studies can reveal the key interactions (e.g., hydrogen bonding, hydrophobic interactions) between the ligand and the target site, providing a structural basis for the observed activity and guiding the design of more potent analogues. mdpi.comtandfonline.com

Density Functional Theory (DFT) studies are quantum mechanical calculations that can provide detailed information about the electronic structure, reactivity, and properties of molecules. DFT calculations have been performed on compounds structurally related to those discussed in the context of this compound SAR to explore their molecular features, structural parameters, and electronic nature. researchgate.netresearchgate.net DFT can complement experimental SAR studies by providing insights into the stability, reactivity, and potential interaction sites of this compound and its analogues at a molecular level. researchgate.net

The integration of these computational approaches with experimental biological assays is a powerful strategy for a comprehensive understanding of the SAR of this compound and for the rational design and optimization of novel analogues with enhanced pharmacological properties.

Preclinical and Translational Research on Cnidicin

In Vitro Studies on Cnidicin's Bioactivity (Cell-Based Assays)

In vitro studies using various cell lines are fundamental in the early stages of preclinical research to understand the direct effects of a compound on cellular behavior and function. These assays provide insights into potential mechanisms of action and help identify promising candidates for further investigation. Cell-based assays employed in the study of this compound's bioactivity include assessments of cell viability, mediator release, gene and protein expression, and cell cycle and apoptosis.

Mediator Release Assays (e.g., β-hexosaminidase, Nitrite Content)

Mediator release assays are employed to measure the release of specific molecules from cells in response to a stimulus or treatment. These mediators play key roles in various biological processes, such as inflammation and allergic reactions.

β-hexosaminidase release is a common assay used to monitor mast cell degranulation, a process central to allergic inflammatory reactions. nih.gov this compound has demonstrated a significant, dose-dependent inhibition of β-hexosaminidase release from cultured RBL-2H3 cells, a mast cell line. researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) for this effect was reported as 25 µM. researchgate.netresearchgate.net

Nitrite content measurement is used to assess the production of nitric oxide (NO), a molecule involved in inflammation and other physiological processes. Elevated NO levels are often associated with inflammatory responses, particularly those mediated by inducible nitric oxide synthase (iNOS). nih.govwikipedia.org this compound has been shown to inhibit nitric oxide production in activated RAW264.7 cells, a macrophage cell line. researchgate.netresearchgate.net The IC50 value for the inhibition of NO production by this compound in this cell line was reported as 7.5 µM. researchgate.netresearchgate.net

Here is a table summarizing the findings from mediator release assays:

| Mediator | Cell Line | Effect | IC50 (µM) |

| β-hexosaminidase | RBL-2H3 cells | Inhibition | 25 |

| Nitric Oxide (Nitrite) | RAW264.7 cells | Inhibition | 7.5 |

Gene and Protein Expression Analysis (e.g., iNOS Immunoblotting)

Analyzing gene and protein expression levels provides insights into the molecular mechanisms by which a compound exerts its effects. Techniques such as immunoblotting (Western blot) are used to detect and quantify specific proteins within cell lysates. mdpi.com

Given this compound's inhibitory effect on nitric oxide production, studies have investigated its impact on the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govwikipedia.orguniprot.org Research has confirmed that this compound inhibits the expression of nitric oxide synthase in RAW264.7 cells, which aligns with its observed reduction in NO production in these cells. researchgate.netresearchgate.net This suggests that a mechanism by which this compound reduces NO is by downregulating the expression of iNOS protein.

While specific data on the magnitude of iNOS inhibition by this compound is not detailed in the provided snippets, the qualitative finding of inhibition supports its anti-inflammatory potential at a molecular level. researchgate.netresearchgate.net

Cell Cycle and Apoptosis Analysis (e.g., Flow Cytometry, Western Blot)

Cell cycle analysis and apoptosis analysis are used to investigate how a compound affects cell proliferation and programmed cell death. The cell cycle is a tightly regulated process of cell growth and division, and its dysregulation can lead to uncontrolled proliferation, as seen in cancer. bdbiosciences.com Apoptosis is a controlled process of self-destruction essential for development and tissue homeostasis. bdbiosciences.com

Techniques such as flow cytometry and Western blot are commonly used to assess cell cycle progression and the induction of apoptosis. mdpi.combdbiosciences.combiomolther.org Flow cytometry can analyze cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and detect apoptotic cells. bdbiosciences.combiomolther.orgbio-rad-antibodies.com Western blot can detect changes in the levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins). mdpi.combiomolther.org

While the provided search results mention that cell cycle and apoptosis analysis were performed for some cytotoxic compounds, including other coumarins or related structures, specific data tables or detailed findings directly linking this compound to effects on cell cycle progression or apoptosis in particular cell lines are not available. researchgate.netmedicaljournalssweden.se However, the methodologies are established for evaluating such effects of compounds in preclinical studies. mdpi.combdbiosciences.combiomolther.org

In Vivo Efficacy Studies of this compound or this compound-Containing Extracts

In vivo studies using animal models are essential for evaluating the efficacy of a compound in a living system and understanding its potential therapeutic effects in a more complex biological context. These studies can help bridge the gap between in vitro findings and potential clinical applications.

Animal Models for Anti-inflammatory Research

Animal models are widely used in preclinical research to study inflammatory processes and evaluate the effectiveness of potential anti-inflammatory agents. scielo.brnih.govijpras.com Various models have been developed to mimic different aspects of inflammation.

Commonly used animal models for evaluating anti-inflammatory activity include:

Carrageenan-induced paw edema: This model involves injecting carrageenan into the paw of rodents (e.g., rats or mice) to induce localized inflammation characterized by edema. scielo.brijpras.com The reduction in paw swelling after treatment with a test compound is used as an indicator of anti-inflammatory efficacy. scielo.br

TPA-induced ear edema: This model uses 12-tetradecanoylphorbol-13-acetate (TPA) applied to the ear of mice to induce inflammation and edema. mdpi.com The reduction in ear swelling is measured to assess anti-inflammatory effects. mdpi.com

Carrageenan-induced peritonitis: This model involves injecting carrageenan into the peritoneal cavity to induce an inflammatory response with the accumulation of inflammatory cells in the exudate. scielo.br

While the search results indicate that the anti-inflammatory potential of prenylated phenolics, including this compound, has been supported by reviews of their action in animal models, specific detailed in vivo efficacy data for this compound itself in these models is not provided within the snippets. researchgate.net However, studies on extracts containing this compound or other related coumarins have utilized models like TPA-induced ear edema to demonstrate anti-inflammatory effects. mdpi.com The selection of an appropriate animal model is crucial and depends on the specific aspects of inflammation being investigated. scielo.brnih.gov

Animal Models for Anti-allergic Research

Preclinical research into the anti-allergic properties of compounds often involves the use of animal models to evaluate their efficacy and mechanisms of action in a living system. This compound, a coumarin (B35378), has been identified as a compound that inhibits mast cell degranulation chem960.com. Mast cells play a crucial role in allergic reactions by releasing mediators such as histamine (B1213489) upon activation and degranulation.

Studies investigating the effects of this compound have included evaluations of its impact on allergic reactions in mast cells and in IgE-mediated allergic animal models researchgate.net. This indicates that preclinical investigations utilizing relevant animal models have been conducted to explore this compound's potential in mitigating allergic responses triggered by immunoglobulin E (IgE), a key antibody involved in type I hypersensitivity reactions. While specific detailed findings from these animal model studies concerning this compound's anti-allergic effects were not extensively available in the provided search results, the mention of its use in IgE-mediated allergic animal models highlights its progression into in vivo testing for this therapeutic area researchgate.net.

Animal Models for Anticancer Research

Animal models are indispensable tools in anticancer research, providing platforms to study tumor growth, metastasis, and evaluate the efficacy and pharmacokinetics of potential therapeutic agents mdpi.comijpsr.comscispace.comnih.govmdpi.com. These models range from syngeneic and allogeneic tumor models to xenografts and genetically engineered mouse models, each offering different advantages for specific research questions ijpsr.comscispace.com.

Based on the available search results, specific detailed research findings on the investigation of this compound in animal models for anticancer research were not found. While general information on the importance and types of animal models used in cancer research is available mdpi.comijpsr.comscispace.comnih.govmdpi.com, there is no specific data presented regarding this compound's evaluation in these models within the scope of the conducted search.

Toxicological Considerations and Safety Profiles of this compound in Preclinical Settings

Preclinical toxicological studies are a critical component of drug development, designed to assess the potential hazards of a compound before human administration angelinipharma.comwuxiapptec.com. These studies aim to identify target organs of toxicity, characterize the dose-response relationship, determine the reversibility of toxic effects, and establish a No Observed Adverse Effect Level (NOAEL) nih.govselvita.com. Typical preclinical toxicology assessments include single-dose and repeat-dose toxicity studies in relevant animal species, as well as genotoxicity testing nih.govselvita.com. The selection of animal species is crucial to ensure relevance to humans europa.eu.

Based on the available search results, specific detailed toxicological considerations and safety profiles of this compound in preclinical settings were not found. While the principles and types of preclinical toxicology studies are well-described angelinipharma.comwuxiapptec.comnih.govselvita.comeuropa.eu, data specifically pertaining to this compound's toxicity in animal models or its preclinical safety profile were not present within the scope of the conducted search.

Biosynthesis and Metabolic Pathways of Cnidicin

Biogenetic Origin of Coumarins via the Phenylpropanoid Pathway

Coumarins, including cnidicin, originate from the shikimate pathway, which provides the initial precursor, phenylalanine. researchgate.netencyclopedia.pub The phenylpropanoid pathway then converts phenylalanine into various phenolic compounds. frontiersin.orgresearchgate.netmdpi.commedchemexpress.com This pathway is considered a major route for the biosynthesis of these metabolites in plants. frontiersin.orgontosight.ai The core structure of coumarins, the 2H-1-benzopyran-2-one nucleus, is derived from cinnamic acid, which undergoes ortho-hydroxylation, trans/cis isomerization of the side chain, and subsequent lactonization. nih.gov

Enzymatic Steps Involved in this compound Biosynthesis (e.g., Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL))

The initial steps of the phenylpropanoid pathway, which are considered part of the general phenylpropanoid pathway, involve several key enzymes. researchgate.netmdpi.com These enzymes channel the substrate flow towards the synthesis of various downstream products, including coumarins. uni-halle.de

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid. frontiersin.orgontosight.aiwikipedia.orgresearchgate.netscispace.comnih.govresearchgate.net PAL is considered a key enzyme in this pathway and plays a vital role in the transition from primary to secondary metabolism. mdpi.comscirp.org

Cinnamate-4-Hydroxylase (C4H): C4H is a cytochrome P450 enzyme that catalyzes the hydroxylation of trans-cinnamic acid to form p-coumaric acid. ontosight.aiwikipedia.orgresearchgate.netscispace.com It is the second key enzyme in the general phenylpropanoid pathway. mdpi.com

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by converting it to p-coumaroyl-CoA. ontosight.aiwikipedia.orgresearchgate.netscispace.com p-Coumaroyl-CoA is a crucial intermediate and represents a branching point for the synthesis of various phenylpropanoids, including coumarins. uni-halle.dewikipedia.org

While the general pathway leading to p-coumaroyl-CoA is well-established, the specific enzymatic steps leading from this intermediate to this compound, a furanocoumarin with prenyl modifications, involve further enzymatic reactions. These steps typically include hydroxylation, prenylation (addition of isopentenyl groups), cyclization to form the furan (B31954) ring, and potentially methylation or glycosylation, although specific details for this compound are less extensively documented in the provided sources compared to simpler coumarins like umbelliferone. Umbelliferone is reported as a parent compound for furanocoumarins. mdpi.com Enzymes like 4-coumaroyl CoA 2′-hydroxylase and prenyltransferases are involved in the biosynthesis of other coumarins like osthole, which also originates from the phenylpropanoid pathway and involves prenylation. scispace.com

Research findings indicate that PAL, C4H, and 4CL have been verified in Cnidium monnieri, a plant known to contain this compound and osthole, and the genes encoding these enzymes have been identified. scispace.com

Regulation of Biosynthetic Pathways in this compound-Producing Plants

The biosynthesis of coumarins and other secondary metabolites in plants is a highly regulated process, influenced by various factors including developmental stage, tissue type, and environmental stimuli. frontiersin.orgresearchgate.netontosight.aipeerj.commdpi.com This regulation occurs at multiple levels, including transcriptional control of the genes encoding biosynthetic enzymes. frontiersin.orgnih.gov

Under conditions of stress, such as iron starvation or pathogen infection, the biosynthesis of coumarins can be induced. encyclopedia.pubnih.gov Transcription factors play a significant role in regulating the expression of genes involved in secondary metabolism pathways, including the phenylpropanoid pathway. nih.govmdpi.comnih.gov For example, the bHLH transcription factor FIT (FER-LIKE IRON DEFICIENCY-INDUCED TRANSCRIPTION FACTOR) is activated under iron starvation and regulates the expression of genes involved in coumarin (B35378) metabolism. nih.gov Environmental factors like light and temperature can also influence coumarin biosynthesis. ontosight.ai UV light, for instance, has been shown to induce the expression of PAL and C4H genes, leading to increased coumarin production. ontosight.ai Plant hormones, such as salicylic (B10762653) acid and jasmonic acid, are also known to regulate the expression of genes involved in coumarin biosynthesis. ontosight.aimdpi.comnih.govmdpi.com

Studies in plants like Arabidopsis thaliana have shown that coumarin biosynthesis genes, such as root-specific transcription factors like myb72 and f6′h1, are activated after foliar pathogen infection, contributing to plant defense. encyclopedia.pub The differential production of secondary metabolites in response to stress is tightly orchestrated by these regulatory elements. nih.gov

Research on other coumarins and phenylpropanoids suggests that the regulation of these pathways can involve complex interactions between various enzymes, genes, and transcription factors. scirp.orgpeerj.comnih.gov For instance, in Angelica dahurica, transcriptomic sequencing has revealed key enzymes like HCT, C3H, and COMT that interact to regulate coumarin synthesis. peerj.com

Data on the specific regulation of this compound biosynthesis is limited in the provided sources, but it is reasonable to infer that its production in plants is subject to similar regulatory mechanisms governing the broader coumarin and phenylpropanoid pathways.

Future Research Directions and Therapeutic Implications of Cnidicin

Development of Novel Cnidicin Derivatives and Analogs with Enhanced Activity or Specificity

Future research is focused on synthesizing novel derivatives and analogs of this compound to potentially enhance its biological activity and specificity. This involves modifying the chemical structure of this compound to create compounds with improved efficacy, reduced off-target effects, or altered pharmacokinetic profiles. Studies on related furochromenes have demonstrated that structural modifications can lead to significant changes in biological activity, such as anti-inflammatory effects. researchgate.net The development of such analogs could lead to more potent therapeutic agents with tailored properties for specific medical applications. Research into other coumarin (B35378) derivatives, like osthole, also highlights the potential for structural modifications to yield compounds with enhanced cytotoxic and antitumor activities against various cancer cell lines. nih.gov

Combinatorial Therapeutic Approaches Involving this compound with Conventional Medications

Investigating the use of this compound in combination with conventional medications is a promising area of future research. Combination therapy is a cornerstone in treating various diseases, including cancer and infectious diseases, as it can enhance efficacy, reduce drug resistance, and potentially lower effective dosages of conventional drugs, thereby minimizing toxicity. oncotarget.comwikipedia.org Research into combining conventional drugs with bioactive compounds, such as those derived from cinnamic acid, has shown improved cytotoxic effects and the ability to reverse resistance in cancer cells. nih.gov Exploring similar combinatorial strategies with this compound could lead to synergistic therapeutic outcomes, potentially improving treatment success rates and overcoming limitations associated with monotherapy. This approach aims to leverage the distinct mechanisms of action of this compound alongside established drugs to achieve a more potent and comprehensive therapeutic effect. icr.ac.uk

Investigation of this compound's Role in Emerging Disease Models

Future research should explore the potential therapeutic role of this compound in emerging disease models. Emerging and re-emerging infectious diseases pose significant global health challenges. nih.goveuropa.eu Research nodes are actively working on understanding the epidemiology and developing medical countermeasures for such diseases. inf-act.itfda.gov While current literature may not specifically detail this compound's application in a wide range of emerging disease models, its reported biological activities, such as anti-inflammatory or potential antiviral effects (as suggested by its classification as a coumarin, a class with reported antiviral properties in some instances), warrant investigation in relevant models. Exploring this compound in models of viral infections, antibiotic-resistant bacterial strains, or other novel disease threats could uncover new therapeutic applications.

Advanced Pharmacokinetic and Pharmacodynamic Studies of this compound

Advanced pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted by the body (PK) and how it exerts its biological effects (PD). frontiersin.orgmdpi.com Integrating PK/PD principles is essential for optimizing dosage regimens, maximizing therapeutic efficacy, and minimizing toxicity. frontiersin.orgeuropa.eu Future research should focus on conducting detailed PK/PD studies of this compound, potentially utilizing advanced modeling techniques to predict its behavior in biological systems and inform rational drug development. mdpi.comnih.gov These studies are vital for translating preclinical findings into clinical applications and ensuring the safe and effective use of this compound or its derivatives. Guidelines for reporting animal PK/PD studies provide a framework for conducting and presenting this essential research. nih.gov

Exploration of Novel Molecular Targets and Signaling Networks for this compound Action

Identifying the specific molecular targets and signaling networks modulated by this compound is a critical area for future research. Understanding these mechanisms is key to fully elucidating its therapeutic potential and developing targeted therapies. Research into other furanocoumarins has revealed their ability to activate multiple signaling pathways involved in processes like apoptosis, autophagy, and the inhibition of angiogenesis and metastasis. mdpi.com Network-based tools are increasingly important in identifying novel molecular targets for drug development by analyzing protein-protein interactions and signaling networks. nih.gov Applying such approaches to this compound research could uncover previously unknown targets and provide insights into its multifaceted biological activities. Further studies are needed to precisely map how this compound interacts with cellular components and influences downstream signaling cascades.

Standardization of this compound-Rich Botanical Extracts for Research and Potential Translational Applications

Standardizing botanical extracts containing this compound is important for ensuring consistency and reproducibility in research and for potential translational applications. This compound is found in various plants, and the composition of extracts can vary significantly depending on the source and extraction method. nih.govmdpi.com Developing standardized extraction procedures and quality control methods for this compound-rich botanical materials is essential for conducting reliable research and for developing potential plant-based therapeutic products. Techniques like supercritical CO2 extraction and various chromatographic approaches are used for isolating and characterizing compounds from botanical sources. mdpi.com Standardization will facilitate the comparison of results across different studies and enable the development of well-defined materials for further investigation and potential clinical use.

Q & A

Q. How can researchers identify the primary biochemical pathways influenced by Cnidicin?

To map pathways affected by this compound, employ in vitro assays (e.g., enzyme inhibition studies) combined with transcriptomic or metabolomic profiling. Use gene knockout models to validate pathway specificity. Prioritize reproducibility by adhering to protocols from primary literature and cross-referencing with databases like KEGG or Reactome .

Q. What experimental models are suitable for preliminary efficacy testing of this compound?

Begin with cell-based models (e.g., cancer cell lines for antitumor studies) using dose-response assays (IC50 determination). Include positive/negative controls and standardized viability assays (e.g., MTT). For in vivo models, select species with homologous target receptors and document ethical approvals per institutional guidelines .

Q. How to design a controlled study assessing this compound’s cellular toxicity?

Use a factorial design with varying concentrations, exposure times, and cell types. Include controls for apoptosis (e.g., caspase-3 assays) and necrosis (LDH release). Validate results via triplicate runs and statistical analysis (ANOVA with post-hoc tests). Address confounding variables like solvent effects (e.g., DMSO concentration) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Conduct a meta-analysis of existing studies, evaluating methodological disparities (e.g., assay conditions, purity of this compound batches). Apply triangulation by combining in silico docking studies, CRISPR-based gene editing, and kinetic binding assays. Critically appraise studies using tools like ROBIS to assess bias .

Q. What strategies optimize this compound isolation from natural sources while preserving bioactivity?

Compare extraction methods (e.g., Soxhlet vs. supercritical CO₂) using HPLC to quantify yield and purity. Test bioactivity post-extraction via cell-based assays and stability studies (e.g., temperature/pH effects). Reference phytochemical databases to identify co-extracted compounds that may synergize or antagonize effects .

Q. How to systematically review this compound’s therapeutic potential using heterogeneous literature?

Follow PRISMA guidelines: search PubMed, Web of Science, and Embase with Boolean terms (e.g., “this compound AND (antioxidant OR anticancer)”). Exclude non-peer-reviewed sources. Use tools like Covidence for screening and GRADE for evidence quality assessment. Highlight gaps, such as limited in vivo data, to guide future studies .

Methodological Considerations

- Handling Contradictions : Apply dialectical analysis () to distinguish principal vs. secondary contradictions in data. For example, if Study A reports cytotoxicity in fibroblasts while Study B does not, evaluate differences in cell passage numbers or culture media .

- Data Reproducibility : Use open-access platforms like Zenodo to share raw spectra or chromatograms. Document instrument calibration steps and batch-to-batch variability in this compound synthesis .

- Literature Synthesis : Create comparative tables summarizing this compound’s IC50 values across studies, noting assay types (e.g., fluorescence vs. luminescence) and statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.